molecular formula C8H17N B15278839 (1-Isobutylcyclopropyl)methanamine

(1-Isobutylcyclopropyl)methanamine

Cat. No.: B15278839
M. Wt: 127.23 g/mol
InChI Key: FJVWLVQWNGHATO-UHFFFAOYSA-N
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Description

(1-Isobutylcyclopropyl)methanamine: is an organic compound with the molecular formula C7H15N It belongs to the class of cyclopropylamines and is characterized by a cyclopropyl ring attached to a methanamine group with an isobutyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Isobutylcyclopropyl)methanamine typically involves the reaction of cyclopropylcarbinol with isobutylamine under specific conditions. One common method includes the use of a dehydrating agent such as thionyl chloride to facilitate the formation of the desired amine. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction pathways further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

(1-Isobutylcyclopropyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert it into primary amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

(1-Isobutylcyclopropyl)methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1-Isobutylcyclopropyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating the activity of these targets. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (1-Isopropylcyclopropyl)methanamine: Similar structure but with an isopropyl group instead of an isobutyl group.

    Cyclopropylamine: Lacks the isobutyl substituent, making it a simpler analog.

    (1-Phenylcyclopropyl)methanamine: Contains a phenyl group, leading to different chemical properties and applications.

Uniqueness

(1-Isobutylcyclopropyl)methanamine is unique due to its specific substituent pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in research and industrial applications where specific reactivity and interactions are required.

Properties

Molecular Formula

C8H17N

Molecular Weight

127.23 g/mol

IUPAC Name

[1-(2-methylpropyl)cyclopropyl]methanamine

InChI

InChI=1S/C8H17N/c1-7(2)5-8(6-9)3-4-8/h7H,3-6,9H2,1-2H3

InChI Key

FJVWLVQWNGHATO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1(CC1)CN

Origin of Product

United States

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